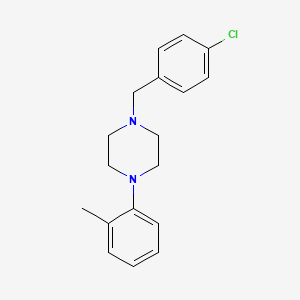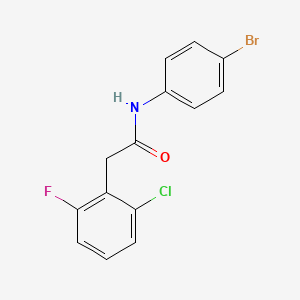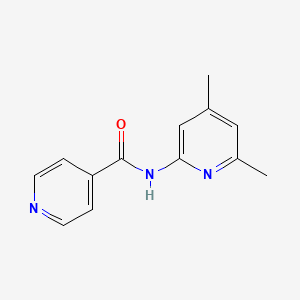
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. CBMP has been studied for its potential therapeutic applications, particularly in the field of neuropsychopharmacology.
作用机制
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to interact with certain receptors in the brain, including the 5-HT1A receptor and the D2 receptor, which may be involved in its antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase levels of certain neurotransmitters, including dopamine and serotonin, in certain brain regions. This compound has also been shown to decrease levels of corticosterone, a stress hormone, in the blood. Additionally, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound has also been shown to have consistent effects in animal models, making it a reliable tool for studying neurotransmitter systems and potential therapeutic targets. However, this compound has some limitations for lab experiments. It has a relatively short half-life and may require multiple doses to achieve sustained effects. Additionally, this compound has not been extensively studied in humans, and its potential therapeutic applications in humans are not yet fully understood.
未来方向
There are several future directions for research on 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as longer half-lives or greater selectivity for certain receptors. Another area of research is the investigation of this compound's potential therapeutic applications in humans, particularly in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成方法
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield this compound. The synthesis of this compound has been described in several research papers, and the process has been optimized to achieve high yields of the compound.
科学研究应用
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuropsychopharmacology. Several studies have investigated the effects of this compound on various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDHJIOCBZKQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)



![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)


![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)

